molecular formula C6H6N4O2S B8321772 1H-pyrido[2,3-c][1,2,6]thiadiazin-4-amine-2,2-dioxide

1H-pyrido[2,3-c][1,2,6]thiadiazin-4-amine-2,2-dioxide

Cat. No.: B8321772
M. Wt: 198.21 g/mol
InChI Key: IHYDGJIXNIDLCX-UHFFFAOYSA-N
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Description

1H-pyrido[2,3-c][1,2,6]thiadiazin-4-amine-2,2-dioxide is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

2,2-dioxo-1H-pyrido[2,3-c][1,2,6]thiadiazin-4-amine

InChI

InChI=1S/C6H6N4O2S/c7-5-4-2-1-3-8-6(4)10-13(11,12)9-5/h1-3H,(H2,7,9)(H,8,10)

InChI Key

IHYDGJIXNIDLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NS(=O)(=O)N=C2N)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 2-aminonicotinonitrile (238 mg, 2.0 mmol), sulfamide (192 mg, 2.0 mmol), and 1 mL of DBU was heated at 160° C. under nitrogen overnight. After it was cooled down to room temperature, the reaction mixture was diluted with water, and extracted three times with EtOAc. The aqueous layer was dried down under vacuum, and the residue was purified by chromatography on silica gel eluting with 15% MeOH in dichloromethane to give the title compound as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 6.87 (t, J=5.6 Hz, 1H), 7.95 (brs, 2H), 8.22 (d, J=5.2 Hz, 1H), 8.39-8.37 (m, 1H), 12.58 (brs, 1H). MS 199 (MH+).
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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